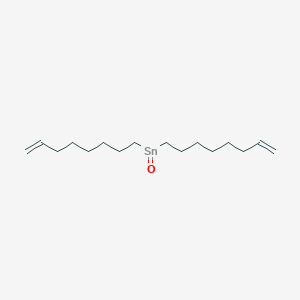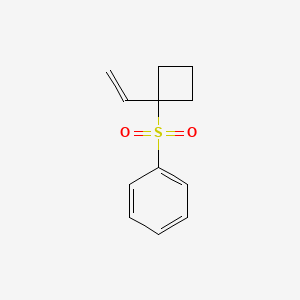
(1-Ethenylcyclobutane-1-sulfonyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethenylcyclobutane-1-sulfonyl)benzene is an organic compound characterized by a benzene ring attached to a sulfonyl group, which is further connected to a cyclobutane ring with an ethenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethenylcyclobutane-1-sulfonyl)benzene typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a vinylation reaction using reagents such as vinyl halides or vinyl Grignard reagents.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Attachment to Benzene: The final step involves attaching the sulfonylated cyclobutane to a benzene ring through an electrophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
(1-Ethenylcyclobutane-1-sulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, sulfuric acid for sulfonation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrobenzene, halobenzene, sulfonylbenzene derivatives.
科学研究应用
(1-Ethenylcyclobutane-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1-Ethenylcyclobutane-1-sulfonyl)benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can act as an electrophile, participating in various chemical reactions. The ethenyl group provides a site for further functionalization, allowing the compound to interact with different biological pathways and molecular targets.
相似化合物的比较
Similar Compounds
(1-Ethenylcyclobutane-1-sulfonyl)benzene: Unique due to the presence of both a cyclobutane ring and a sulfonyl group.
Cyclobutylbenzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
Vinylbenzene (Styrene): Contains a vinyl group but lacks the cyclobutane and sulfonyl groups.
Uniqueness
This compound stands out due to its combination of a cyclobutane ring, a sulfonyl group, and a benzene ring
属性
CAS 编号 |
97072-43-0 |
|---|---|
分子式 |
C12H14O2S |
分子量 |
222.31 g/mol |
IUPAC 名称 |
(1-ethenylcyclobutyl)sulfonylbenzene |
InChI |
InChI=1S/C12H14O2S/c1-2-12(9-6-10-12)15(13,14)11-7-4-3-5-8-11/h2-5,7-8H,1,6,9-10H2 |
InChI 键 |
UWNKILKPCWKXLN-UHFFFAOYSA-N |
规范 SMILES |
C=CC1(CCC1)S(=O)(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



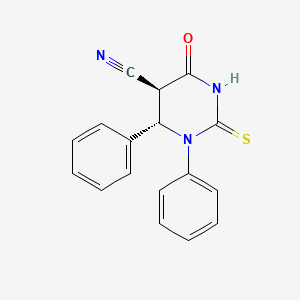
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
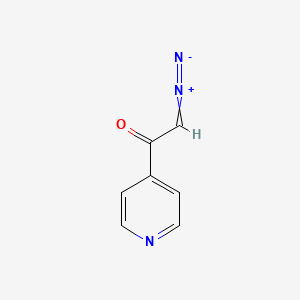

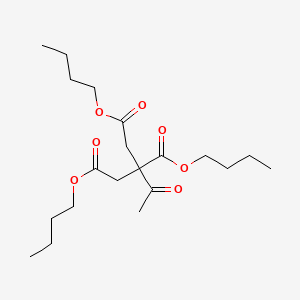
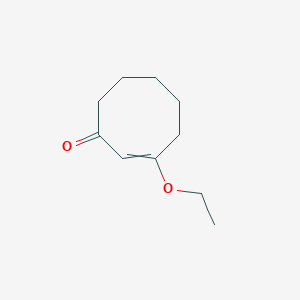

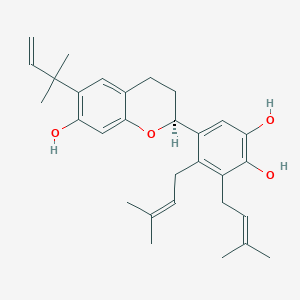
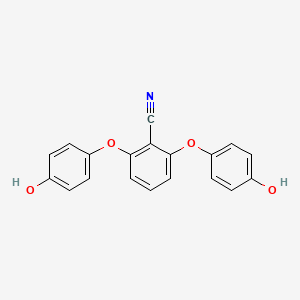


![2-[2-Amino-2-(methylsulfanyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14327409.png)
